molecular formula C9H11BFNO4S B1458644 (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid CAS No. 1704097-24-4

(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1458644
CAS No.: 1704097-24-4
M. Wt: 259.07 g/mol
InChI Key: KIKLZHYGMPFKKU-UHFFFAOYSA-N
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Description

(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BFNO4S and its molecular weight is 259.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4S/c11-9-5-7(3-4-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKLZHYGMPFKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, particularly in the context of cancer therapy and enzyme inhibition.

  • Molecular Formula : C₉H₁₁B F N O₄ S
  • Molecular Weight : 259.07 g/mol
  • CAS Number : 1704097-24-4

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for enzyme inhibition. This compound has been studied for its potential to inhibit proteasome activity and various kinases, including Mer kinase, which is implicated in several cancers.

Inhibition of Mer Kinase

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on Mer kinase. For instance, the analog UNC1062 showed an IC₅₀ of 6.4 nM against Mer phosphorylation in cell lines, indicating that modifications in the sulfonamide moiety can enhance potency and selectivity against this target .

Anti-Cancer Properties

The compound has shown promise in preclinical models for its anti-cancer effects. In soft agar assays, treatment with similar boronic acid derivatives resulted in complete abrogation of colony formation in various cancer cell lines, suggesting potential utility as an anti-tumor agent .

Enzyme Interaction Studies

Research indicates that this compound can interact with serine/threonine kinases and may modulate signaling pathways involved in cell proliferation and survival. These interactions are critical for developing targeted therapies for cancers characterized by aberrant kinase activity.

Case Studies

  • Study on Mer Kinase Inhibition :
    • Objective : To evaluate the potency of boronic acid derivatives against Mer kinase.
    • Findings : The compound demonstrated effective inhibition at low nanomolar concentrations in leukemia cell lines, highlighting its potential as a therapeutic agent for hematological malignancies.
  • Anti-Cancer Efficacy :
    • Objective : To assess the impact on tumor growth in vitro.
    • Findings : Compounds structurally related to this compound significantly reduced colony formation in soft agar assays across multiple cancer types.

Data Table: Summary of Biological Activities

Biological ActivityCompound/AnalogIC₅₀ Value (nM)Target/Mechanism
Mer Kinase InhibitionUNC10626.4Inhibits auto-phosphorylation
Anti-Cancer ActivityVarious Boronic AcidsVariesInhibits colony formation
Enzyme InteractionThis compoundNot specifiedModulates kinase signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.